Melinamide

Übersicht

Beschreibung

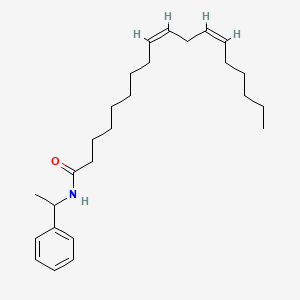

Melinamid ist ein Amid-Derivat einer ungesättigten langkettigen Fettsäure. Es ist bekannt für seine Fähigkeit, die Cholesterolabsorption zu hemmen, was es zu einer bedeutenden Verbindung bei der Behandlung von Hypercholesterinämie macht. Melinamid wirkt, indem es die sehr niedrigdichte Lipoproteinfraktion reduziert, die reich an Triglyceriden ist, wodurch erhöhte Serumlipide gesenkt werden .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Melinamid kann durch die Reaktion einer ungesättigten langkettigen Fettsäure mit einem Amin synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe der Fettsäure und der Amingruppe. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Melinamid beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken wie die Chromatographie zum Einsatz kommen .

Arten von Reaktionen:

Oxidation: Melinamid kann Oxidationsreaktionen eingehen, insbesondere an den ungesättigten Kohlenstoff-Kohlenstoff-Doppelbindungen in seiner Struktur.

Reduktion: Die Verbindung kann zu ihrem entsprechenden gesättigten Amid reduziert werden.

Substitution: Melinamid kann an Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid oder Organolithiumverbindungen durchgeführt werden.

Wichtige gebildete Produkte:

Oxidation: Oxidierte Derivate von Melinamid.

Reduktion: Gesättigte Amidderivate.

Substitution: Verschiedene substituierte Amide abhängig vom verwendeten Nukleophil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Melinamide can be synthesized through the reaction of an unsaturated long-chain fatty acid with an amine. The process involves the formation of an amide bond between the carboxyl group of the fatty acid and the amine group. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds in its structure.

Reduction: The compound can be reduced to its corresponding saturated amide.

Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Saturated amide derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Melinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Bildung von Amidbindungen und Reaktionen mit ungesättigten Fettsäuren zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Lipidstoffwechsel und die Cholesterolabsorption in biologischen Systemen.

Medizin: Als potenzieller Therapeutika für die Behandlung von Hypercholesterinämie und verwandten Herz-Kreislauf-Erkrankungen erforscht.

Industrie: Wird bei der Entwicklung von cholesterinsenkenden Medikamenten und als Referenzverbindung in der analytischen Chemie verwendet

5. Wirkmechanismus

Melinamid entfaltet seine Wirkung durch Hemmung des Enzyms Acyl-CoA:Cholesterin-Acyltransferase (ACAT). Dieses Enzym ist für die Veresterung von Cholesterin verantwortlich, ein wichtiger Schritt bei der Aufnahme von Cholesterin aus der Nahrung. Durch die Hemmung von ACAT reduziert Melinamid die Bildung von Cholesterinestern, wodurch die Aufnahme von Cholesterin im Darm gesenkt wird. Dies führt zu einer Abnahme des Cholesterinspiegels im Serum, insbesondere bei Patienten mit erhöhtem Gehalt an intermediärem Lipoprotein (IDL) aufgrund von Typ-III-Hyperlipoproteinämie .

Wirkmechanismus

Melinamide exerts its effects by inhibiting the enzyme acyl CoA: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the absorption of dietary cholesterol. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby lowering the absorption of cholesterol in the intestines. This leads to a decrease in serum cholesterol levels, particularly in patients with elevated intermediate-density lipoprotein (IDL) levels due to Type III hyperlipoproteinemia .

Vergleich Mit ähnlichen Verbindungen

Melinamid ähnelt anderen Cholesterolabsorptionsinhibitoren wie Gemfibrozil. Es ist einzigartig in seiner spezifischen Hemmung von ACAT, was es von anderen Verbindungen unterscheidet, die möglicherweise über andere Mechanismen wirken. Ähnliche Verbindungen umfassen:

Gemfibrozil: Ein weiteres Antilipidämikum, das Serumlipide senkt, jedoch über einen anderen Mechanismus.

Ezetimib: Hemmt die Aufnahme von Cholesterin am Bürstensaum des Dünndarms.

Fenofibrat: Aktiviert Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs), um Triglyceridspiegel zu senken.

Der einzigartige Wirkmechanismus von Melinamid und seine spezifische Hemmung von ACAT machen es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von Hypercholesterinämie.

Eigenschaften

IUPAC Name |

(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUTHWKQHRQNP-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048809 | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14417-88-0 | |

| Record name | Melinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melinamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

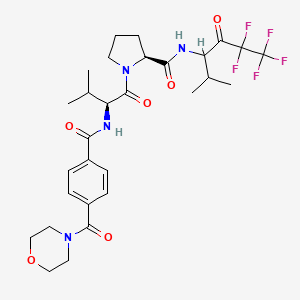

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)

![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)